
(2-Cyano-6-methylpyridin-4-YL)boronic acid
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Overview
Description
(2-Cyano-6-methylpyridin-4-YL)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-6-methylpyridin-4-YL)boronic acid typically involves the borylation of a suitable pyridine derivative. One common method is the transition-metal-free borylation of haloarenes under mild conditions using pyridine-stabilized boryl radicals . This method is advantageous due to its operational simplicity and broad substrate scope.
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Cyano-6-methylpyridin-4-YL)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds are the major products formed.
Oxidation: Alcohols or ketones are the primary products.
Substitution: Substituted pyridine derivatives are formed.
Scientific Research Applications
Organic Synthesis
(2-Cyano-6-methylpyridin-4-YL)boronic acid is commonly utilized as a building block in organic synthesis. It is particularly effective in:
- Suzuki-Miyaura Cross-Coupling Reactions : This compound facilitates the formation of carbon-carbon bonds, making it valuable for synthesizing complex organic molecules. It can react with various electrophiles to yield substituted aromatic compounds .
- Catalytic Reactions : The compound can serve as a catalyst or ligand in various reactions, enhancing the efficiency and selectivity of chemical transformations .
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications:
- Anticancer Agents : Research indicates that this compound can inhibit enzymes involved in cancer progression, such as Bruton's tyrosine kinase (BTK). Its structural modifications may enhance binding affinity and metabolic stability, positioning it as a candidate for cancer therapy .
- Protease Inhibitors : The reversible covalent bonding properties of boronic acids make them suitable for designing protease inhibitors, which are crucial in treating various diseases .
The biological activity of this compound extends to:
- Antimicrobial Properties : Studies have shown that boronic acids exhibit antimicrobial effects against various bacterial strains. For example, derivatives of this compound have demonstrated significant activity against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Boronic Acids
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 50 mg/mL |
Other derivatives | S. aureus | Moderate activity |
Various derivatives | P. aeruginosa | Variable activity |
Table 2: Summary of Enzyme Inhibition Studies
Enzyme Target | Compound | Inhibition Type |
---|---|---|
Bruton's Tyrosine Kinase | This compound | Reversible inhibition |
Proteasome | Various boronic acids | Enzyme inhibition |
Case Study 1: Antibacterial Activity
A comparative analysis of pyridine-based boronic acids revealed that those with cyano substitutions, including this compound, exhibited enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria. The study employed the agar-well diffusion method to assess effectiveness .
Case Study 2: Cancer Cell Proliferation Inhibition
Research focused on the antiproliferative effects of this compound on various cancer cell lines showed a significant reduction in cell viability at specific concentrations. This suggests potential applications in cancer therapy, particularly through enzyme inhibition mechanisms .
Mechanism of Action
The mechanism of action of (2-Cyano-6-methylpyridin-4-YL)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
(2-Methylpyridin-4-yl)boronic Acid: Similar in structure but lacks the cyano group.
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but has a different aromatic ring structure.
4-Pyridylboronic Acid: Similar pyridine ring but without the methyl and cyano substituents.
Uniqueness
(2-Cyano-6-methylpyridin-4-YL)boronic acid is unique due to the presence of both cyano and methyl groups on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. The cyano group can act as an electron-withdrawing group, affecting the electronic properties of the compound and its interactions with other molecules .
Biological Activity
(2-Cyano-6-methylpyridin-4-YL)boronic acid is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, cellular effects, and applications in scientific research.
Target of Action
The primary target of this compound is the Suzuki–Miyaura (SM) cross-coupling reaction, a vital process in organic synthesis. The compound facilitates this reaction through a mechanism known as transmetalation, which is crucial for the formation of carbon-carbon bonds in various chemical reactions.
Biochemical Pathways
This compound significantly impacts the SM coupling reaction pathway. It acts as an enzyme inhibitor by binding to active sites, particularly in proteases and kinases. The boronic acid moiety forms reversible covalent bonds with serine or threonine residues, inhibiting enzyme activity and thus affecting various biochemical pathways.
This compound exhibits several notable biochemical properties:
- Enzyme Inhibition : The compound inhibits specific enzymes by binding to their active sites, impacting their catalytic functions.
- Interaction with Biomolecules : It interacts with nucleic acids and carbohydrates, broadening its applicability in biochemical research.
- Cell Signaling Modulation : The compound influences cell signaling pathways and gene expression by modulating the activity of transcription factors and other regulatory proteins.
Cellular Effects
The biological activity of this compound extends to various cellular processes:
- Cell Proliferation and Differentiation : By inhibiting kinases involved in signaling pathways, the compound alters phosphorylation states of proteins, affecting cell growth and differentiation.
- Apoptosis : At higher concentrations, it can induce apoptosis through cellular stress mechanisms.
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary with dosage. Low doses effectively inhibit target enzymes without significant toxicity, while higher doses may lead to oxidative stress and cellular damage. Determining optimal dosages is essential for maximizing therapeutic effects while minimizing adverse outcomes.
Metabolic Pathways
The metabolism of this compound involves oxidation, reduction, and conjugation reactions. These metabolic processes can yield active metabolites that continue to influence biological activity. Understanding these pathways is crucial for predicting the compound's behavior in biological systems.
Subcellular Localization
The localization of this compound within cells significantly affects its function:
- Nuclear Localization : The compound can be directed to the nucleus, where it modulates gene expression by interacting with transcription factors.
- Mitochondrial Accumulation : It may also localize in mitochondria, influencing energy metabolism and mitochondrial functions.
Applications in Scientific Research
This compound has numerous applications across different fields:
Field | Applications |
---|---|
Chemistry | Used as a building block for synthesizing complex organic molecules |
Biology | Development of boron-containing drugs; probes for studying biological systems |
Industry | Catalysts in industrial processes; production of advanced materials |
Case Studies
Several studies have highlighted the efficacy of this compound in various therapeutic contexts:
- Inhibition Studies : Research demonstrated that this compound effectively inhibits specific kinases involved in cancer cell proliferation, showcasing its potential as an anti-cancer agent.
- Drug Development : Its unique properties have led to investigations into its use as a scaffold for developing novel therapeutics targeting diseases like human African trypanosomiasis.
- Metabolic Studies : Studies on metabolic pathways revealed that metabolites derived from this compound retain significant biological activity, suggesting potential for therapeutic applications beyond the parent compound.
Properties
IUPAC Name |
(2-cyano-6-methylpyridin-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c1-5-2-6(8(11)12)3-7(4-9)10-5/h2-3,11-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBACPNONJJGPIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)C#N)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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